molecular formula C9H11NO3 B11956973 methyl N-(2-methoxyphenyl)carbamate CAS No. 14803-73-7

methyl N-(2-methoxyphenyl)carbamate

Cat. No.: B11956973
CAS No.: 14803-73-7
M. Wt: 181.19 g/mol
InChI Key: MDPQDILMAPHQQT-UHFFFAOYSA-N
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Description

Methyl N-(2-methoxyphenyl)carbamate is a carbamate derivative characterized by a methoxy substituent at the ortho position of the phenyl ring attached to the carbamate group. Its structure comprises a methyl ester (COOCH₃) and an aromatic amine linked via a carbonyl group. The compound has been synthesized through a Mo(CO)₆-promoted reaction between dimethyl carbonate and nitroarenes, achieving a high yield of 94% . Key spectroscopic data include:

  • ¹H NMR: δ 3.78 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃), and aromatic protons between δ 6.84–8.17 .
  • ¹³C NMR: Peaks at δ 52.38 (COOCH₃) and 55.77 (OCH₃) .

Carbamates like this are studied for their biological activity, particularly in targeting enzymes such as topoisomerases, and their physicochemical properties influenced by substituent positioning .

Properties

CAS No.

14803-73-7

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl N-(2-methoxyphenyl)carbamate

InChI

InChI=1S/C9H11NO3/c1-12-8-6-4-3-5-7(8)10-9(11)13-2/h3-6H,1-2H3,(H,10,11)

InChI Key

MDPQDILMAPHQQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl N-(2-methoxyphenyl)carbamate can be synthesized through a modified Hofmann rearrangement reaction. The process involves the reaction of p-methoxybenzamide with N-bromosuccinimide and 1,8-diazabicyclo[5.4.0]undec-7-ene in methanol. The reaction mixture is heated at reflux, followed by purification through flash column chromatography and recrystallization .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl N-(2-methoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and nitric acid are employed under acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Methyl N-(2-methoxyphenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-(2-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The methoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .

Comparison with Similar Compounds

Key Observations :

  • Ester Group : Methyl esters (vs. ethyl) reduce molecular weight and may increase volatility .

Physicochemical Properties

  • Solubility : The ortho-methoxy group may reduce water solubility compared to hydroxylated analogs (e.g., methyl (3-hydroxyphenyl)-carbamate) .
  • Thermal Stability : Methyl esters generally exhibit lower thermal stability than ethyl or aryl esters, impacting storage conditions .

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